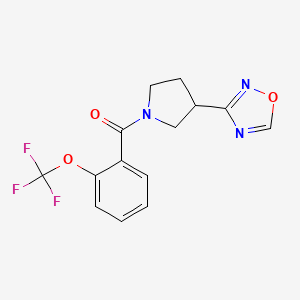

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

OTX-009 is a small molecule that has been studied for its potential use in various fields of research and industry. It is a derivative of 1,2,4-oxadiazoles, a class of compounds that have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Particularly, it has been identified as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1), a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Molecular Structure Analysis

The molecular formula of OTX-009 is C14H12F3N3O3, and its molecular weight is 327.263. The exact molecular structure is not provided in the search results.

Wissenschaftliche Forschungsanwendungen

GPBAR1 Agonists

Compounds with a similar structure have been found to be potent agonists of the G-protein bile acid receptor 1 (GPBAR1) . This receptor has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Regulation of Metabolic Pathways

The activation of GPBAR1 in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Enhancing Energy Expenditure

In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Anti-inflammatory Effects

Activation of GPBAR1 in macrophages reduces inflammation, which could be beneficial in the treatment of inflammatory diseases .

Antibacterial Activity

Some 1,3,4-oxadiazol derivatives have shown effective antibacterial activity against E. coli and P. aeruginosa bacterial strains .

Antifungal Activity

Certain 1,3,4-oxadiazol derivatives have demonstrated antifungal activity against C. albicans and A. clavatus fungal strains .

Wirkmechanismus

OTX-009 has been identified as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . Activation of GPBAR1 has multiple effects, including stimulating the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Eigenschaften

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-2-1-3-10(11)13(21)20-6-5-9(7-20)12-18-8-22-19-12/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKYNQCRXZEPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2607226.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)

![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)